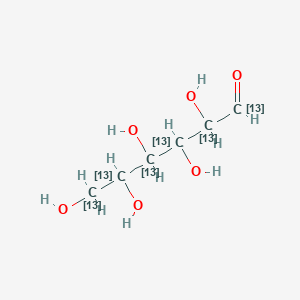![molecular formula C29H43NaO4P+ B026010 12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-hydroxy-, 6-oxide, sodium salt CAS No. 85209-91-2](/img/structure/B26010.png)
12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-hydroxy-, 6-oxide, sodium salt
Overview
Description
The compound “12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-hydroxy-, 6-oxide, sodium salt” belongs to a series of 12H-dibenzo[d,g][1,3,2]dioxaphosphocins . It is a complex organic compound with a unique structure .
Synthesis Analysis
The synthesis of the 12H-dibenzo[d,g][1,3,2]dioxaphosphocin ring system has been achieved by the reactions of bisphenols with either ethyl phosphorodichloridate or phosphorus pentasulfide .Molecular Structure Analysis
The structures of a pair of cis and trans isomers in this series were elucidated by X-ray crystallography . Both isomers adopt the boat-chair conformation in the solid state with the bulky group at C-12 in the pseudo-equatorial position .Chemical Reactions Analysis
A novel transannular cyclisation reaction was observed in the mass spectra of the cis isomers . This has allowed the assignment of the configurations of all the isomers in the series .Physical And Chemical Properties Analysis
The boiling point of a similar compound was predicted to be 546.2±50.0 °C . The density was reported to be 1.07 at 20℃ . The water solubility was 590μg/L at 20℃ .Scientific Research Applications
Nucleating Agent for Polypropylene
Sodium 2,2’-methylene-bis(4,6-di-tertbutylphenyl)-phosphate (NA11) is an α-type nucleating agent for improving the mechanical and crystallization performances of isotactic polypropylene (iPP). However, the limited dispersibility of NA11 inhibits its nucleation . The in-situ nucleation method was used to fabricate well-dispersed NA11 .
Enhancement of Mechanical and Crystallization Properties of Polypropylene
The in-situ nucleation method was used to fabricate well-dispersed NA11. This method efficiently improved the mechanical and crystallization performances of iPP. At the NA11 (IS) of 0.1 wt%, the tensile strength and flexural modulus of iPP improved by 18.8% and 55.7%, respectively, compared to pure iPP .
Increase in Crystallization Peak Temperature of Polypropylene
NA11 (IS) increased the crystallization peak temperature of iPP by 13.6 °C, with a reduced activation energy of iPP crystallization and the accelerated crystallization rate .
Synthesis of High-Efficiency Nucleator for Polypropylene
2, 2’- methylene-bis (4,6-di-tert-butyl-phenyl) phosphate sodium (NA-11), a nucleator of polypropylene (PP) was high-efficiently prepared with homemade 2,2-methylene-bis (4,6-di-tert-butyl-phenyl) phosphorus oxychloride as raw materials by means of hydrolysis and neutralization .
Molecular Structure Modification of Aryl Phosphate
A novel α-nucleating agent (APAl-3C-12Li) for polypropylene (PP) was prepared and evaluated compared with the commercially available type NA-21. For the synthesis of the organophosphate-type NA (APAl-3C), the -OH group of the acid part of NA-21 was substituted by the isopropoxy group .
Improvement of Optical and Mechanical Properties of Polypropylene
The composite with 0.5 wt% APAl-3C-12Li has a lower haze value of 9.3% than the counterpart with NA-21. This is due to the weaker polarity of APAl-3C-12Li after the introduction of methyl and better uniform dispersion in the PP matrix, resulting in stronger improvement of optical and mechanical properties .
Mechanism of Action
Target of Action
Sodium bis(2,2-methylene-bis(4,6-di-tert-butylphenyl)phosphate), also known as NA11, primarily targets isotactic polypropylene (iPP) . iPP is a widely used polymer in various applications due to its low cost, non-toxicity, odorlessness, easy processing, and electrical insulation .
Mode of Action
NA11 acts as an α-type nucleating agent . It improves the mechanical and crystallization performances of iPP by providing nucleation sites during the melt processing of iPP .
Biochemical Pathways
The reaction between the precursors of 2,2’-methylene-bis-(4,6-di-tert-butylphenyl) phosphate (MBP) and sodium stearate (NaSt) may form NA11 in situ during the melt processing of iPP . Thermogravimetric and Fourier transform infrared spectroscopic results indicated that MBP and NaSt disappeared with the appearance of NA11 and stearic acid (HSt) during heating .
Pharmacokinetics
The in-situ formation of na11 during the melt processing of ipp suggests that its bioavailability is influenced by the processing conditions .
Result of Action
The presence of NA11 in iPP improves the mechanical and crystallization performances of iPP . At approximately 0.1 wt% of NA11, the tensile strength and flexural modulus of iPP improved by 18.8% and 55.7%, respectively, compared to pure iPP . Moreover, NA11 increased the crystallization peak temperature of iPP by 13.6 °C, reduced the activation energy of iPP crystallization, and accelerated the crystallization rate .
Action Environment
The action of NA11 is influenced by the processing conditions of iPP. The in-situ nucleation method, which involves the formation of NA11 during the melt processing of iPP, can enhance the dispersion of NA11 in iPP . This method can potentially be applied to a vast area of research to realize high dispersion of additives in the matrix .
properties
IUPAC Name |
sodium;1,3,7,9-tetratert-butyl-11-oxido-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H43O4P.Na/c1-26(2,3)20-14-18-13-19-15-21(27(4,5)6)17-23(29(10,11)12)25(19)33-34(30,31)32-24(18)22(16-20)28(7,8)9;/h14-17H,13H2,1-12H3,(H,30,31);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHROMWXOTYBIMF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OP(=O)(OC3=C(C2)C=C(C=C3C(C)(C)C)C(C)(C)C)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42NaO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2072914 | |
| Record name | 12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-hydroxy-, 6-oxide, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2072914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | 12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-hydroxy-, 6-oxide, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Sodium bis(2,2-methylene-bis(4,6-di-tert-butylphenyl)phosphate) | |
CAS RN |
85209-91-2 | |
| Record name | Sodium bis(2,2-methylene-bis(4,6-di-tert-butylphenyl)phosphate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085209912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-hydroxy-, 6-oxide, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-hydroxy-, 6-oxide, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2072914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,8,10-tetra(tert-butyl)-6-hydroxy-12H-dibenzo[d,g][1,3,2]dioxaphosphocin 6-oxide, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.467 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM BIS(2,2-METHYLENE-BIS(4,6-DI-TERT-BUTYLPHENYL)PHOSPHATE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TKR21D5OL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Sulfanyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-ol](/img/structure/B25932.png)












